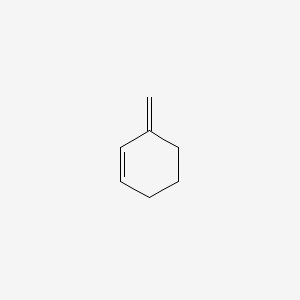

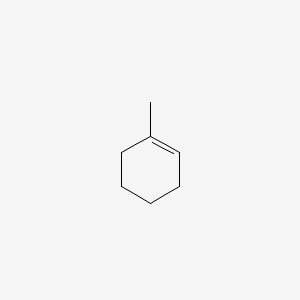

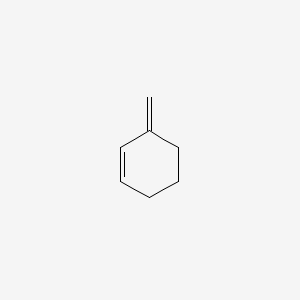

3-Methylenecyclohexene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insolubleslightly soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1888-90-0 |

|---|---|

Molecular Formula |

C7H10 |

Molecular Weight |

94.15 g/mol |

IUPAC Name |

3-methylidenecyclohexene |

InChI |

InChI=1S/C7H10/c1-7-5-3-2-4-6-7/h3,5H,1-2,4,6H2 |

InChI Key |

XVKFDCVTYBMNRZ-UHFFFAOYSA-N |

SMILES |

C=C1CCCC=C1 |

Canonical SMILES |

C=C1CCCC=C1 |

density |

0.830-0.837 |

Other CAS No. |

1888-90-0 |

physical_description |

Colorless liquid, Strong lemon-lime top note |

solubility |

Practically insoluble to insoluble Slightly Soluble (in ethanol) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methylenecyclohexene from 2-Cyclohexenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for converting 2-cyclohexenone to the valuable exocyclic alkene, 3-methylenecyclohexene. This transformation is of significant interest in organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates. The core of this document focuses on three prominent olefination methodologies: the Wittig reaction, the Peterson olefination, and the Tebbe olefination. Detailed experimental protocols, reaction mechanisms, and a comparative analysis of these methods are presented. Quantitative data, where available in the literature for analogous systems, is summarized to aid in method selection. Furthermore, this guide includes mandatory visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the chemical processes involved.

Introduction

The synthesis of exocyclic alkenes is a fundamental transformation in organic chemistry, providing access to key structural motifs found in numerous natural products and biologically active compounds. This compound, with its reactive conjugated diene system, serves as a versatile building block for various cycloaddition and functionalization reactions. Its precursor, 2-cyclohexenone, is a readily available and inexpensive starting material. The direct conversion of the carbonyl group in 2-cyclohexenone to a methylene (B1212753) group presents a synthetic challenge due to the presence of the conjugated double bond, which can lead to side reactions such as 1,4-addition. This guide explores the application of modern olefination techniques to achieve this specific transformation.

Synthetic Methodologies

The conversion of a ketone to an alkene, known as olefination, can be accomplished through several powerful methods. This section details the theoretical and practical aspects of the Wittig, Peterson, and Tebbe reactions for the synthesis of this compound from 2-cyclohexenone.

The Wittig Reaction

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide (a Wittig reagent).[1][2][3] For the synthesis of this compound, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) is the ylide of choice.

Reaction Mechanism:

The reaction proceeds through a [2+2] cycloaddition between the phosphorus ylide and the carbonyl group of 2-cyclohexenone to form a transient four-membered ring intermediate known as an oxaphosphetane.[4] This intermediate then collapses to form the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction.[4]

Figure 1: Simplified mechanism of the Wittig reaction.

The Peterson Olefination

The Peterson olefination is a silicon-based alternative to the Wittig reaction that utilizes an α-silyl carbanion to convert carbonyl compounds into alkenes.[5][6] This method offers the advantage of potentially easier removal of the byproducts compared to the phosphine (B1218219) oxide in the Wittig reaction.[7]

Reaction Mechanism:

The reaction begins with the nucleophilic addition of an α-silyl carbanion, such as (trimethylsilyl)methyllithium, to the carbonyl group of 2-cyclohexenone, forming a β-hydroxysilane intermediate. This intermediate can then undergo elimination under either acidic or basic conditions to yield the alkene.[5]

Figure 2: General pathway for the Peterson olefination.

The Tebbe Olefination

The Tebbe olefination employs the Tebbe reagent, a titanium-aluminum complex, for the methylenation of carbonyl compounds.[8][9][10] It is particularly useful for sterically hindered or enolizable ketones and can also be applied to esters and amides.[8]

Reaction Mechanism:

The Tebbe reagent is believed to first react with a Lewis base to form a reactive Schrock carbene (titanocene methylidene). This carbene then undergoes a [2+2] cycloaddition with the carbonyl group to form an oxatitanacyclobutane intermediate. This intermediate subsequently decomposes to furnish the alkene and a titanium-oxo species, which is the driving force of the reaction.[8]

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. organicreactions.org [organicreactions.org]

- 4. benchchem.com [benchchem.com]

- 5. Peterson Olefination [organic-chemistry.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Aza-Peterson Olefinations: Rapid Synthesis of (E)-Alkenes [organic-chemistry.org]

- 8. Tebbe Olefination | NROChemistry [nrochemistry.com]

- 9. synarchive.com [synarchive.com]

- 10. Tebbe Olefination [organic-chemistry.org]

Spectroscopic Characterization of 3-Methylenecyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 3-methylenecyclohexene, a cyclic alkene of interest in organic synthesis and drug discovery. The document outlines the key spectroscopic data, including Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS), presented in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for acquiring these spectra are also provided, alongside visualizations of the molecular structure and analytical workflows.

Molecular Structure and Properties

This compound is a colorless liquid with the chemical formula C₇H₁₀ and a molecular weight of 94.15 g/mol .[1] Its structure features a cyclohexene (B86901) ring with an exocyclic double bond at the 3-position.

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3070 | =C-H stretch (vinyl) | Medium |

| 2930-2840 | C-H stretch (alkane) | Strong |

| ~1650 | C=C stretch (exocyclic) | Medium |

| ~1440 | -CH₂- bend | Medium |

| ~890 | =CH₂ bend (out-of-plane) | Strong |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.5-6.0 | m | 2H | H-1, H-2 |

| ~4.7 | s | 2H | H-7 (exocyclic =CH₂) |

| ~2.8 | m | 1H | H-3 |

| ~2.2 | m | 2H | H-6 |

| ~1.8 | m | 2H | H-4 |

| ~1.5 | m | 2H | H-5 |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-3 |

| ~125 | C-1 or C-2 |

| ~124 | C-2 or C-1 |

| ~107 | C-7 (=CH₂) |

| ~35 | C-4 or C-6 |

| ~30 | C-6 or C-4 |

| ~25 | C-5 |

Mass Spectrometry (MS)

The mass spectrum of this compound is available in the NIST WebBook.[1]

| m/z | Relative Intensity (%) | Assignment |

| 94 | ~40 | [M]⁺ (Molecular Ion) |

| 79 | 100 | [M - CH₃]⁺ |

| 77 | ~60 | [C₆H₅]⁺ |

| 66 | ~30 | [C₅H₆]⁺ |

| 51 | ~25 | [C₄H₃]⁺ |

| 39 | ~45 | [C₃H₃]⁺ |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound is the Wittig reaction between cyclohex-3-en-1-one (B1204788) and methylenetriphenylphosphorane.

Caption: Wittig reaction for the synthesis of this compound.

Protocol:

-

Preparation of the Ylide: Methyltriphenylphosphonium bromide is suspended in a dry, inert solvent (e.g., anhydrous diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as n-butyllithium, is added dropwise at a low temperature (e.g., 0 °C) to deprotonate the phosphonium (B103445) salt and form the ylide (methylenetriphenylphosphorane).

-

Wittig Reaction: A solution of cyclohex-3-en-1-one in the same anhydrous solvent is added dropwise to the ylide solution at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Infrared (IR) Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Data Acquisition Workflow:

Caption: Workflow for acquiring an FTIR spectrum of this compound.

Protocol:

-

Ensure the NaCl or KBr plates are clean and dry.

-

Place a small drop of this compound on one plate and carefully place the second plate on top, spreading the liquid into a thin, uniform film.

-

Acquire a background spectrum with the empty salt plates in the sample holder.

-

Place the prepared sample in the spectrometer and acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Process the resulting spectrum to identify the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: NMR Spectrometer (e.g., 300 MHz or higher).

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H and ¹³C NMR Data Acquisition Workflow:

Caption: General workflow for acquiring ¹H and ¹³C NMR spectra.

Protocol:

-

Dissolve the sample in the deuterated solvent in the NMR tube.

-

Insert the tube into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Process the raw data (Free Induction Decay - FID) using Fourier transformation, followed by phasing and baseline correction to obtain the final spectra.

Mass Spectrometry (MS)

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

GC-MS Analysis Workflow:

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Methylenecyclohexene

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-methylenecyclohexene. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and molecular characterization. This document outlines experimental protocols, presents spectral data in a structured format, and includes diagrams to illustrate the molecular structure and analytical workflow.

Introduction to the NMR Spectroscopy of this compound

This compound is a cyclic alkene of interest in organic synthesis and mechanistic studies. Its structure presents a unique set of proton and carbon environments, leading to a characteristic NMR spectrum. The asymmetry of the molecule results in distinct signals for most of its nuclei. The interpretation of its ¹H and ¹³C NMR spectra allows for the unambiguous confirmation of its structure and differentiation from its isomers, such as 1-methylcyclohexene and 4-methylcyclohexene.

The ¹H NMR spectrum is particularly informative, with signals in the olefinic region corresponding to the protons on the endocyclic and exocyclic double bonds. The splitting patterns (multiplicities) of these and the aliphatic protons are governed by scalar (J) coupling, providing valuable information about the connectivity and stereochemistry of the molecule. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectral Data of this compound

| Atom Number(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |

| 1 | ~5.6 - 5.7 | m | - |

| 2 | ~5.6 - 5.7 | m | - |

| 3 | - | - | - |

| 4 | ~2.2 - 2.3 | m | - |

| 5, 6 | ~1.2 - 2.1 | m | - |

| 7 | ~4.65 | s | - |

| 8 (Methyl H) | ~1.0 | d | ~7.0 |

Note: The data is compiled from typical values and may vary based on solvent and experimental conditions. The multiplicity 'm' denotes a complex multiplet, and 'd' denotes a doublet.[1]

Table 2: ¹³C NMR Spectral Data of this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| 1 | ~127.0 |

| 2 | ~125.0 |

| 3 | ~145.0 |

| 4 | ~35.0 |

| 5 | ~25.0 |

| 6 | ~30.0 |

| 7 | ~110.0 |

| 8 (Methyl) | ~21.0 |

Note: The provided ¹³C NMR data is based on predictive models and common values for similar structures. Experimental verification is recommended.

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis. The following is a generalized protocol for the ¹H and ¹³C NMR analysis of this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-20 mg of purified this compound.

-

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[2]

-

Dissolution: Dissolve the sample in 0.5-0.7 mL of the selected deuterated solvent within a clean, dry vial.[3] Gentle vortexing can aid dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter.

-

Internal Standard (Optional): For precise chemical shift calibration, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added. TMS provides a reference signal at 0.00 ppm.[4]

¹H NMR Spectroscopy Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: 298 K.

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient.[3]

-

¹³C NMR Spectroscopy Acquisition

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: 298 K.

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Acquisition Parameters:

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans are required due to the low natural abundance of the ¹³C isotope.[1]

-

Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline.

-

Calibration: The chemical shift scale is calibrated using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR; CDCl₃ at 77.16 ppm for ¹³C NMR) or the internal standard (TMS at 0.00 ppm).[3]

-

Integration (¹H NMR): The relative areas of the signals are integrated to determine the proton ratios.

Visualization of Structure and Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound with atom numbering for NMR correlation and a typical experimental workflow for NMR analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Methylenecyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 3-methylenecyclohexene. Due to the limited availability of public domain mass spectral data for this compound, this guide leverages data from its structural isomer, 3-methylcyclohexene, to infer the fragmentation pathways. This information is crucial for the structural elucidation and identification of these compounds in complex mixtures.

Core Fragmentation Principles of Isomeric Methylcyclohexenes

Under electron ionization, cyclic alkenes undergo characteristic fragmentation, primarily driven by the stability of the resulting carbocations. For methylcyclohexene isomers, the position of the double bond and the methyl group significantly influences the fragmentation pathways. A key differentiator is the retro-Diels-Alder (RDA) reaction. In 4-methylcyclohexene, the RDA reaction is a dominant pathway, leading to a prominent ion at m/z 54. However, for 3-methylcyclohexene, this pathway is sterically hindered, and the spectrum is instead dominated by the loss of a methyl radical to form a stable cation at m/z 81.[1]

Given the structure of this compound, with its exocyclic double bond, the fragmentation is expected to be primarily driven by allylic cleavages to form resonance-stabilized cations. The retro-Diels-Alder fragmentation is not anticipated to be a major pathway.

Quantitative Mass Spectrometry Data (for 3-Methylcyclohexene)

The following table summarizes the prominent fragment ions observed in the electron ionization mass spectrum of the isomer, 3-methylcyclohexene. This data is provided as a reference to anticipate the fragmentation of this compound.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 96 | 33.69 | [C₇H₁₂]⁺• (Molecular Ion) |

| 81 | 99.99 (Base Peak) | [C₆H₉]⁺ |

| 68 | 37.80 | [C₅H₈]⁺• |

| 67 | 33.69 | [C₅H₇]⁺ |

| 55 | 32.15 | [C₄H₇]⁺ |

| 54 | 19.34 | [C₄H₆]⁺• |

| 53 | 17.08 | [C₄H₅]⁺ |

Data sourced from MassBank entry MSBNK-Fac_Eng_Univ_Tokyo-JP005339 for 3-methylcyclohexene.[2]

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (m/z 94). The subsequent fragmentation is dictated by the formation of stable carbocations, primarily through allylic cleavages.

Caption: Proposed fragmentation of this compound.

Experimental Protocols

The following provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 100 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[2]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 35-350.

-

Solvent Delay: 3 minutes.

4. Data Acquisition and Analysis:

-

Acquire data in full scan mode.

-

Process the data using the instrument's software to obtain the mass spectrum of the analyte peak.

-

Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a library database (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.[3]

References

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Methylenecyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectroscopy of 3-methylenecyclohexene, a cyclic alkene of interest in organic synthesis and materials science. This document outlines the characteristic vibrational frequencies of its key functional groups, provides a standard experimental protocol for spectral acquisition, and illustrates the relationships between its structural components and their IR spectroscopic signatures.

Core Concepts in the Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending modes, absorb radiation at characteristic wavenumbers, resulting in a unique spectral fingerprint.

This compound (C₇H₁₀) is a particularly interesting molecule for IR analysis due to its distinct structural features: an exocyclic double bond, an endocyclic double bond, and various sp² and sp³ hybridized carbon-hydrogen bonds. Each of these components gives rise to specific absorption bands in the mid-infrared region (4000-400 cm⁻¹).

Key Functional Group Vibrational Frequencies

The infrared spectrum of this compound is characterized by the vibrational modes of its alkene and alkane-like functionalities. The table below summarizes the expected absorption frequencies for the principal functional groups within the molecule. These ranges are derived from established spectroscopic data for similar structural motifs.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Exocyclic C=CH₂ | =C-H Stretch (asymmetric & symmetric) | 3090 - 3070 | Medium |

| C=C Stretch | ~1650 | Medium | |

| =CH₂ Scissoring (in-plane bend) | ~1415 | Medium | |

| =CH₂ Wagging (out-of-plane bend) | 900 - 880 | Strong | |

| Endocyclic C=C | =C-H Stretch | 3050 - 3010 | Medium |

| C=C Stretch | ~1670 | Medium | |

| =C-H Bend (out-of-plane) | 730 - 665 | Strong | |

| Cyclic Alkane Moieties | C-H Stretch (sp³ -CH₂) | 2960 - 2850 | Strong |

| -CH₂- Scissoring (in-plane bend) | ~1465 | Medium | |

| -CH₂- Wagging/Twisting (out-of-plane) | 1350 - 1150 | Medium | |

| Allylic C-H | C-H Stretch (sp³) | Included in 2960-2850 range | Strong |

Experimental Protocol: Acquiring the FT-IR Spectrum of a Neat Liquid

The following protocol details the standard procedure for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of a neat liquid sample, such as this compound, using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.

Instrumentation and Materials:

-

Fourier-Transform Infrared (FT-IR) spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide)

-

Sample of this compound

-

Volatile solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The instrument should be purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

ATR Crystal Cleaning: Before acquiring a background or sample spectrum, the ATR crystal surface must be meticulously cleaned. Apply a small amount of a volatile solvent (e.g., isopropanol) to a lint-free wipe and gently clean the crystal surface. Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: With the clean and dry ATR crystal, acquire a background spectrum. This spectrum will measure the absorbance of the atmosphere and the ATR crystal itself and will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of the neat this compound liquid onto the center of the ATR crystal. Ensure that the crystal surface is completely covered by the sample.

-

Sample Spectrum Acquisition: Acquire the sample spectrum. The instrument's software will ratio the single beam spectrum of the sample against the background single beam spectrum to produce the final absorbance or transmittance spectrum.

-

Data Processing: Perform any necessary data processing, such as baseline correction or smoothing, as required.

-

Cleaning: After the analysis, thoroughly clean the ATR crystal by wiping away the sample with a lint-free wipe and then cleaning with a volatile solvent as described in step 2.

Visualization of Key Vibrational Modes

The following diagram illustrates the primary functional groups within this compound and their associated characteristic vibrational modes that are observable in an infrared spectrum.

Caption: Key functional groups of this compound and their IR vibrational modes.

Conclusion

The infrared spectrum of this compound provides a wealth of information regarding its molecular structure. The distinct absorption bands for the exocyclic and endocyclic double bonds, as well as the various C-H stretching and bending vibrations, allow for unambiguous identification and characterization of this compound. This guide serves as a foundational resource for researchers and professionals utilizing infrared spectroscopy for the analysis of this compound and related cyclic and exocyclic alkenes in various scientific and developmental applications.

Thermodynamic Stability of 3-Methylenecyclohexene and its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of 3-methylenecyclohexene and its key isomers, including 1-methylcyclohexene, 3-methylcyclohexene (B1581247), 4-methylcyclohexene (B165706), and the aromatic compound toluene (B28343). Understanding the relative stabilities of these C7 hydrocarbons is crucial for predicting reaction outcomes, designing synthetic pathways, and optimizing catalytic processes in chemical research and drug development.

Core Principles of Isomeric Stability

The thermodynamic stability of alkenes is primarily governed by the degree of substitution of the carbon-carbon double bond. Generally, stability increases with the number of alkyl groups attached to the sp2-hybridized carbons of the double bond. This trend is attributed to hyperconjugation, where the delocalization of electrons from adjacent C-H σ-bonds into the π* antibonding orbital of the double bond stabilizes the molecule. Consequently, tetrasubstituted alkenes are typically the most stable, followed by trisubstituted, disubstituted, and monosubstituted alkenes.

In the context of the isomers discussed herein, 1-methylcyclohexene is a trisubstituted alkene, while 3-methylcyclohexene and 4-methylcyclohexene are disubstituted alkenes.[1] this compound contains a disubstituted exocyclic double bond. Toluene represents a significant increase in stability due to its aromaticity.

Quantitative Thermodynamic Data

The relative thermodynamic stabilities of this compound and its isomers can be quantitatively assessed through their heats of hydrogenation (ΔH°hydrog) and standard Gibbs free energies of formation (ΔfG°). A lower (less negative or more positive) heat of hydrogenation indicates a more stable alkene, as less energy is released upon its conversion to the corresponding alkane. Similarly, a more negative standard Gibbs free energy of formation signifies greater thermodynamic stability.[2]

| Compound | Structure | Type | Heat of Hydrogenation (ΔH°hydrog) (kJ/mol) | Standard Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) |

| This compound |  | Disubstituted (Exocyclic) | -125.5 ± 0.3[3] | Data not readily available |

| 1-Methylcyclohexene |  | Trisubstituted | -111.4 | -39.6[2] |

| 3-Methylcyclohexene |  | Disubstituted (Endocyclic) | -103.3 (calculated)[2] | -31.5[2] |

| 4-Methylcyclohexene |  | Disubstituted (Endocyclic) | Data not readily available | Data not readily available |

| Toluene |  | Aromatic | Not Applicable | 12.4[1] |

Note: The heat of hydrogenation for 3-methylcyclohexene is for the isomerization reaction. The heat of hydrogenation for 3-methylcyclohexene was calculated based on the experimentally determined heat of isomerization relative to 1-methylcyclohexene.[2] Toluene does not undergo a comparable hydrogenation of a single double bond.

From the data, it is evident that the trisubstituted 1-methylcyclohexene is significantly more stable than the exocyclic disubstituted this compound, as indicated by its lower heat of hydrogenation. Among the endocyclic isomers, 1-methylcyclohexene is the most stable.[1] Toluene, with its aromatic stabilization, is thermodynamically favored over all the cyclohexene (B86901) isomers.

Experimental Protocols: Determination of Heat of Hydrogenation by Calorimetry

The heat of hydrogenation is a key experimental value for determining the thermodynamic stability of alkenes. The following protocol outlines the general procedure for hydrogenation calorimetry.

Objective: To measure the enthalpy change upon the catalytic hydrogenation of an alkene to its corresponding alkane.

Materials:

-

Alkene sample (e.g., this compound)

-

Hydrogen gas (high purity)

-

Catalyst (e.g., 10% Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO2), or Raney Nickel)

-

Solvent (e.g., ethanol, ethyl acetate)

-

Calorimeter (e.g., a reaction calorimeter or a well-insulated Dewar flask with a magnetic stirrer and a high-precision thermometer)

-

Hydrogenation apparatus (e.g., a round-bottom flask, septum, hydrogen balloon or a Parr hydrogenator)

Procedure:

-

Catalyst Preparation (if necessary): For PtO2 (Adam's catalyst), it must be pre-reduced to platinum black in the reaction solvent under a hydrogen atmosphere before the addition of the alkene. Raney Nickel is typically supplied as a slurry and should be handled with care due to its pyrophoric nature.

-

Apparatus Setup: A known mass of the catalyst is placed in the reaction flask of the calorimeter. The flask is sealed with a septum.

-

Solvent Addition: A precise volume of the chosen solvent is added to the flask via a syringe.

-

System Equilibration: The apparatus is purged with hydrogen gas to remove air. The system is then allowed to reach thermal equilibrium while stirring, and the initial temperature (T1) is recorded.

-

Alkene Injection: A known amount (moles) of the alkene is injected into the reaction flask through the septum.

-

Hydrogenation: The reaction is allowed to proceed under a positive pressure of hydrogen (e.g., from a hydrogen balloon). The temperature of the system is monitored closely.

-

Temperature Measurement: The temperature will rise as the exothermic hydrogenation reaction proceeds. The maximum temperature reached (T2) is recorded.

-

Data Analysis: The heat released during the reaction (q) is calculated using the formula: q = C_cal * ΔT where C_cal is the heat capacity of the calorimeter and ΔT is the change in temperature (T2 - T1). The heat capacity of the calorimeter is determined in a separate calibration experiment.

-

Calculation of Enthalpy of Hydrogenation: The molar enthalpy of hydrogenation (ΔH°hydrog) is then calculated by dividing the heat released by the number of moles of the alkene used.

Isomerization and Aromatization Pathways

The interconversion of this compound and its isomers, and their eventual aromatization to toluene, can proceed through various catalytic pathways.

Acid-Catalyzed Isomerization

In the presence of a strong acid, this compound can isomerize to the more stable endocyclic alkenes. The mechanism involves the protonation of the double bond to form a carbocation intermediate, followed by deprotonation at a different position to yield a more substituted, and thus more stable, alkene.

Caption: Acid-catalyzed isomerization of this compound.

Catalytic Dehydrogenation to Toluene

The methylcyclohexene isomers can be converted to toluene through catalytic dehydrogenation, typically over a platinum or palladium catalyst at elevated temperatures. This process involves the removal of hydrogen atoms to form the highly stable aromatic ring.

Caption: Catalytic dehydrogenation of methylcyclohexene to toluene.

Conclusion

The thermodynamic stability of this compound and its isomers is a fundamental concept with significant practical implications in organic synthesis and catalysis. The quantitative data clearly demonstrate that the stability is directly related to the substitution pattern of the double bond and the presence of aromaticity. 1-Methylcyclohexene, a trisubstituted alkene, is the most stable among the cyclohexene isomers, while the exocyclic this compound is less stable. Toluene, owing to its aromatic character, is the most thermodynamically stable C7 hydrocarbon in this series. The provided experimental protocol for hydrogenation calorimetry offers a robust method for empirically determining these stability differences. The outlined isomerization and dehydrogenation pathways provide a framework for understanding the interconversion of these important chemical entities.

References

An In-depth Technical Guide to the Conformational Analysis of 3-Methylenecyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the conformational analysis of 3-methylenecyclohexene. Due to a notable scarcity of specific experimental data for this molecule in peer-reviewed literature, this guide synthesizes established principles of conformational analysis of cyclohexene (B86901) derivatives with hypothetical computational data to serve as a practical reference. It outlines detailed, generalized experimental protocols for key analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, microwave spectroscopy, and gas-phase electron diffraction. Furthermore, this document presents illustrative quantitative data from a hypothetical computational study, including relative energies, key bond lengths, and dihedral angles for the stable conformers of this compound. Visualizations of conformational pathways and experimental workflows are provided to enhance understanding.

Introduction

The conformational landscape of cyclic and unsaturated molecules is of paramount importance in various fields of chemistry, including drug design and materials science. The three-dimensional structure of a molecule dictates its physical, chemical, and biological properties. This compound, an unsaturated carbocycle, presents an interesting case for conformational analysis due to the interplay between the ring puckering of the cyclohexene moiety and the electronic effects of the exocyclic double bond.

The cyclohexene ring is known to adopt non-planar conformations to alleviate ring strain. The most stable conformation is typically a half-chair, with a boat conformation representing a higher-energy transition state or intermediate in the ring inversion process. The presence of the exocyclic methylene (B1212753) group at the 3-position introduces further structural nuances that influence the relative stability of these conformers.

This guide aims to provide a detailed theoretical and practical framework for the conformational analysis of this compound. While direct experimental studies on this specific molecule are limited, the methodologies described herein are standard approaches for the structural elucidation of similar organic molecules.

Conformational Landscape of this compound

The conformational flexibility of the this compound ring is primarily dictated by the puckering of the six-membered ring. The two principal conformations are the half-chair and the boat (or twist-boat) forms. The interconversion between these forms represents a key dynamic process.

Caption: Conformational energy pathway of this compound.

Hypothetical Computational Analysis

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the conformational preferences of this compound. A hypothetical study using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set can be envisioned to determine the geometries and relative energies of the stable conformers.

Predicted Relative Energies of Conformers

The following table summarizes the predicted relative energies of the half-chair and boat conformations of this compound from a hypothetical DFT calculation.

| Conformer | Relative Energy (kcal/mol) |

| Half-Chair | 0.00 |

| Boat | 5.8 |

Predicted Key Geometrical Parameters

The tables below present hypothetical optimized geometrical parameters for the half-chair and boat conformers of this compound.

Table 1: Selected Bond Lengths (Å)

| Bond | Half-Chair Conformer | Boat Conformer |

| C1=C2 | 1.34 | 1.34 |

| C2-C3 | 1.51 | 1.51 |

| C3=C7 | 1.35 | 1.35 |

| C3-C4 | 1.52 | 1.52 |

| C4-C5 | 1.54 | 1.53 |

| C5-C6 | 1.53 | 1.54 |

| C6-C1 | 1.51 | 1.51 |

Table 2: Selected Dihedral Angles (°)

| Dihedral Angle | Half-Chair Conformer | Boat Conformer |

| C6-C1-C2-C3 | 0.5 | 0.2 |

| C1-C2-C3-C4 | -25.8 | -15.1 |

| C2-C3-C4-C5 | 55.2 | 40.3 |

| C3-C4-C5-C6 | -60.1 | -38.9 |

| C4-C5-C6-C1 | 35.7 | 42.5 |

| C5-C6-C1-C2 | -5.3 | -28.7 |

Experimental Protocols

The following sections detail generalized experimental protocols for the conformational analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution. By analyzing chemical shifts, coupling constants, and through-space interactions (e.g., NOE), the predominant conformation and the dynamics of conformational exchange can be elucidated.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum to observe the chemical shifts and coupling patterns of the protons.

-

Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and TOCSY (Total Correlation Spectroscopy) to identify spin systems.

-

Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify protons that are close in space, which is crucial for determining stereochemistry and conformation.

-

-

Data Analysis:

-

Measure the vicinal coupling constants (³JHH) from the high-resolution ¹H NMR spectrum. These values can be used in the Karplus equation to estimate dihedral angles.

-

Analyze the NOESY/ROESY cross-peaks to identify through-space interactions. For example, the presence of a NOE between an axial proton and another axial proton at a 1,3- or 1,2-diaxial relationship can confirm a chair-like or boat-like conformation.

-

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule in the gas phase. These constants are directly related to the moments of inertia and thus the precise three-dimensional structure of the molecule.

Protocol:

-

Sample Introduction: Introduce a gaseous sample of this compound into a high-vacuum chamber of a microwave spectrometer. This can be achieved by gentle heating of a liquid sample or by using a carrier gas.

-

Data Acquisition:

-

Irradiate the sample with microwave radiation over a range of frequencies.

-

Detect the absorption of microwaves corresponding to transitions between rotational energy levels.

-

-

Data Analysis:

-

Assign the observed rotational transitions to specific quantum number changes (J, Kₐ, Kₑ).

-

Fit the transition frequencies to a rotational Hamiltonian to determine the rotational constants (A, B, C).

-

The experimental rotational constants are then compared with those calculated for theoretically predicted conformers (e.g., from DFT calculations) to identify the conformation(s) present in the gas phase.

-

Gas-Phase Electron Diffraction (GED)

GED is a technique that provides information about the bond lengths, bond angles, and dihedral angles of a molecule in the gas phase by analyzing the scattering pattern of an electron beam that has passed through the sample.

Protocol:

-

Sample Introduction: Introduce a gaseous jet of this compound into a high-vacuum chamber.

-

Data Acquisition:

-

Direct a high-energy beam of electrons through the gaseous sample.

-

Record the diffraction pattern of the scattered electrons on a detector.

-

-

Data Analysis:

-

Convert the diffraction pattern into a molecular scattering function.

-

Develop a structural model of the molecule with variable geometric parameters.

-

Perform a least-squares refinement to fit the theoretical scattering function of the model to the experimental data, thereby determining the molecular geometry.

-

Caption: A generalized workflow for conformational analysis.

Conclusion

In-Depth Technical Guide to the Theoretical Bond Angles and Lengths of 3-Methylenecyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the theoretical bond angles and lengths of 3-methylenecyclohexene, a cyclic olefin with significant interest in organic synthesis and as a structural motif in various natural products. Understanding the precise molecular geometry of this compound is crucial for predicting its reactivity, designing derivatives, and for its application in computational drug design and materials science. This document summarizes theoretically derived geometric parameters and outlines the computational methodology used to obtain these values.

Core Molecular Structure

This compound (C₇H₁₀) is a cyclic hydrocarbon featuring a six-membered ring containing one endocyclic double bond and one exocyclic double bond.[1] The presence of these sp²-hybridized centers within the flexible cyclohexene (B86901) ring leads to a unique and complex three-dimensional structure. The precise bond lengths and angles are a result of the interplay between electronic effects, such as hyperconjugation, and steric strain within the ring system.

Theoretical Bond Lengths

The bond lengths of this compound have been determined through computational chemistry methods. The following table summarizes the key interatomic distances within the molecule. The data presented was obtained from geometry optimization calculations, which predict the lowest energy conformation of the molecule in the gas phase.

| Bond | Atom 1 | Atom 2 | Bond Length (Å) |

| C1=C2 | C | C | 1.34 |

| C2-C3 | C | C | 1.50 |

| C3=C7 | C | C | 1.34 |

| C3-C4 | C | C | 1.51 |

| C4-C5 | C | C | 1.53 |

| C5-C6 | C | C | 1.53 |

| C6-C1 | C | C | 1.51 |

| C1-H | C | H | 1.09 |

| C2-H | C | H | 1.09 |

| C4-H (axial) | C | H | 1.10 |

| C4-H (equatorial) | C | H | 1.10 |

| C5-H (axial) | C | H | 1.10 |

| C5-H (equatorial) | C | H | 1.10 |

| C6-H (axial) | C | H | 1.10 |

| C6-H (equatorial) | C | H | 1.10 |

| C7-H | C | H | 1.09 |

Theoretical Bond Angles

The bond angles of this compound are critical in defining its overall shape and conformational preferences. The values presented in the table below were derived from the same computational geometry optimization.

| Angle | Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C6-C1-C2 | C | C | C | 122.5 |

| C1-C2-C3 | C | C | C | 123.5 |

| C2-C3-C4 | C | C | C | 117.0 |

| C2-C3-C7 | C | C | C | 121.5 |

| C4-C3-C7 | C | C | C | 121.5 |

| C3-C4-C5 | C | C | C | 111.0 |

| C4-C5-C6 | C | C | C | 111.5 |

| C5-C6-C1 | C | C | C | 112.0 |

| H-C1-C2 | H | C | C | 118.0 |

| H-C1-C6 | H | C | C | 119.5 |

| H-C2-C1 | H | C | C | 118.5 |

| H-C2-C3 | H | C | C | 118.0 |

| H-C7-C3 | H | C | C | 121.0 |

Computational Methodology

The theoretical data presented in this guide were obtained through a computational chemistry approach known as geometry optimization. This method seeks to find the arrangement of atoms in a molecule that corresponds to the lowest potential energy, thus representing the most stable structure.

Workflow for Geometry Optimization:

Figure 1: A generalized workflow for the computational determination of molecular geometry.

Ab Initio and Density Functional Theory (DFT) Methods:

-

Ab Initio Methods: These calculations are based on first principles of quantum mechanics without the use of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category.

-

Density Functional Theory (DFT): This approach is also based on quantum mechanics but uses the electron density to calculate the energy of the system. DFT methods, such as B3LYP, are often used for their balance of accuracy and computational cost.

Basis Sets:

A basis set is a set of mathematical functions used to represent the electronic wavefunctions in the calculation. The choice of basis set affects the accuracy of the results. Common basis sets include the Pople-style basis sets (e.g., 6-31G*) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ).

Molecular Visualization

The following diagram illustrates the optimized molecular structure of this compound with atom numbering corresponding to the data tables.

Figure 2: Molecular structure of this compound with atom numbering.

Experimental Protocols for Geometrical Parameter Determination

While this guide focuses on theoretical values, it is important to understand the experimental techniques used to determine molecular geometry, as these provide the benchmark for computational methods.

1. Gas-Phase Electron Diffraction (GED):

GED is a powerful technique for determining the structure of molecules in the gas phase. A beam of high-energy electrons is scattered by the molecules, and the resulting diffraction pattern is analyzed to determine the interatomic distances.

Methodology:

-

Sample Introduction: The molecule of interest is introduced into a high-vacuum chamber as a gas jet.

-

Electron Beam Interaction: A monochromatic beam of electrons is directed through the gas jet.

-

Scattering and Detection: The scattered electrons form a diffraction pattern on a detector.

-

Data Analysis: The diffraction pattern is mathematically transformed into a radial distribution function, from which bond lengths and angles can be derived.

2. Microwave Spectroscopy:

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. These transition frequencies are highly sensitive to the moments of inertia of the molecule, which in turn depend on the molecular geometry.

Methodology:

-

Sample Preparation: The sample is introduced into a waveguide or resonant cavity at low pressure.

-

Microwave Irradiation: The sample is irradiated with microwave radiation over a range of frequencies.

-

Detection of Absorption: The absorption of microwaves is detected as a function of frequency, resulting in a rotational spectrum.

-

Spectral Analysis: The frequencies of the rotational transitions are used to determine the rotational constants of the molecule. These constants are then used to calculate precise bond lengths and angles.

References

The Genesis of a Versatile Diene: A Technical Guide to the Discovery and Synthesis of 3-Methylenecyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical synthesis of 3-methylenecyclohexene (CAS No. 1888-90-0), a valuable cyclic diene in organic synthesis. This document details key synthetic methodologies, presents quantitative data in a structured format, and includes visualizations of reaction pathways to serve as a comprehensive resource for professionals in chemical research and development.

Introduction and Historical Context

This compound, a colorless liquid with the chemical formula C₇H₁₀, is a structurally intriguing exocyclic diene. Its conjugated double bond system imparts unique reactivity, making it a useful building block in the synthesis of more complex molecules. While its applications are diverse, a comprehensive understanding of its foundational synthesis is crucial for its effective utilization.

The first documented synthesis of this compound is attributed to Bailey and Goossens in 1956. Their pioneering work involved the pyrolysis of 3-acetoxymethylcyclohexene. This method established the first viable route to this specific isomer of methylcyclohexadiene. Following this discovery, other synthetic approaches have been developed, offering alternative pathways to this versatile compound.

Synthetic Methodologies

While the pyrolysis of acetate (B1210297) esters represents the historical first, the Wittig reaction has emerged as a reliable and frequently cited method for the preparation of this compound. This section provides a detailed examination of the Wittig synthesis route.

Wittig Synthesis from 3-Bromocyclohexene

A notable synthesis of this compound was reported by Smithson, Ibrahim, and Wieser in 1983, utilizing a Wittig reaction starting from 3-bromocyclohexene. This method involves the formation of a phosphonium (B103445) ylide from cyclohex-3-en-1-yltriphenylphosphonium bromide, which then reacts with an aldehyde (paraformaldehyde) to yield the target diene.

Reaction Pathway:

Caption: Wittig synthesis of this compound.

Experimental Protocol:

The synthesis is a two-step process starting with the formation of the phosphonium salt, followed by the Wittig reaction.

Step 1: Synthesis of Cyclohex-3-en-1-yltriphenylphosphonium bromide

-

Reactants: 3-Bromocyclohexene and triphenylphosphine.

-

Solvent: Acetonitrile.

-

Procedure: 3-Bromocyclohexene is reacted with triphenylphosphine in acetonitrile.

-

Product: Cyclohex-3-en-1-yltriphenylphosphonium bromide is obtained.

-

Yield: 96%.

-

Melting Point: 220.2 °C.

Step 2: Synthesis of this compound via Wittig Reaction

-

Reactants: Cyclohex-3-en-1-yltriphenylphosphonium bromide (43 g), n-butyllithium (7 g), and excess paraformaldehyde.

-

Solvent: Ether (100 mL).

-

Procedure: A solution of the ylide is prepared by treating the phosphonium salt with n-butyllithium in ether. Excess paraformaldehyde is then added to this ylide solution.

-

Product: this compound.

-

Yield: 38%.

-

Boiling Point: 100-105 °C.

Quantitative Data Summary

This section summarizes the key quantitative data for this compound and the materials used in its synthesis.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| CAS Number | 1888-90-0 | |

| Molecular Formula | C₇H₁₀ | |

| Molecular Weight | 94.15 g/mol | |

| Boiling Point | 100-110 °C | |

| Boiling Point (NIST) | 382 K (109 °C) |

Table 2: Summary of the Wittig Synthesis of this compound

| Step | Starting Material | Reagents | Solvent | Product | Yield |

| 1 | 3-Bromocyclohexene | Triphenylphosphine | Acetonitrile | Cyclohex-3-en-1-yltriphenylphosphonium bromide | 96% |

| 2 | Cyclohex-3-en-1-yltriphenylphosphonium bromide | n-Butyllithium, Paraformaldehyde | Ether | This compound | 38% |

Conclusion

This compound, first synthesized in 1956, remains a relevant and useful building block in organic chemistry. The Wittig reaction provides a reliable and well-documented method for its preparation. This guide has provided a detailed overview of its historical synthesis and a practical experimental protocol, supported by quantitative data and a clear visualization of the reaction pathway. This information is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of complex organic molecules.

Methodological & Application

Application Notes and Protocols: 3-Methylenecyclohexene in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings.[1] This reaction class has significant applications in the synthesis of complex molecules, including natural products and pharmaceuticals.[2] 3-Methylenecyclohexene is a cyclic diene that presents unique structural features for the Diels-Alder reaction. Its exocyclic double bond is part of the conjugated system required for the reaction, leading to the formation of spirocyclic or fused bicyclic systems, which are of considerable interest in medicinal chemistry due to their rigid three-dimensional structures.[3][4]

While this compound itself can be considered a somewhat unreactive diene under standard thermal conditions, its reactivity can be significantly enhanced through the use of Lewis acid catalysis.[3][5] Lewis acids activate the dienophile by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction rate and often improving stereoselectivity.[6] These application notes provide an overview of the use of this compound as a diene in Diels-Alder reactions, with a focus on Lewis acid-catalyzed protocols and potential applications in drug discovery.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction of this compound with a dienophile proceeds through a concerted, pericyclic transition state, leading to the formation of a new six-membered ring. The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product.[1] The regioselectivity of the reaction is governed by the electronic properties of both the diene and the dienophile.

In the case of this compound, the reaction can lead to the formation of spirocyclic compounds, where the newly formed ring shares one carbon atom with the existing cyclohexene (B86901) ring. This creates a spiro[5.5]undecane core structure.

Caption: General Diels-Alder reaction of this compound.

Data Presentation

The following table summarizes representative reaction conditions and expected outcomes for the Lewis acid-catalyzed Diels-Alder reaction of this compound with various dienophiles. The data is extrapolated from reactions with structurally similar, and in some cases hindered, dienes.[5]

| Diene | Dienophile | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| Substituted Diene | 3-Methylcyclohex-2-en-1-one | AlBr₃/AlMe₃ (5:1) | Toluene (B28343)/CH₂Cl₂ | -5 | 48 | 82 | [5] |

| Substituted Diene | 1-Acetyl-2-methylcyclohexene | AlBr₃/AlMe₃ (5:1) | Toluene/CH₂Cl₂ | -5 | 48 | 75 | [5] |

| 1,3-Butadiene | Maleic Anhydride (B1165640) | None (Thermal) | Xylene | Reflux (~140) | 0.5 | High | [7][8] |

| Isoprene | Methyl Acrylate | AlCl₃ | Toluene | 20 | - | High | [6] |

Experimental Protocols

The following is a generalized protocol for the Lewis acid-catalyzed Diels-Alder reaction of this compound with maleic anhydride. This protocol is based on established procedures for similar reactions and should be optimized for specific applications.[5][8]

Materials

-

This compound

-

Maleic Anhydride

-

Aluminum chloride (AlCl₃) or a mixed Lewis acid system (e.g., AlBr₃/AlMe₃)[5]

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Anhydrous Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes

-

Ethyl acetate

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen or Argon gas inlet

-

Septa

-

Syringes

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure

Caption: A typical workflow for the Diels-Alder reaction.

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar is charged with the dienophile (e.g., maleic anhydride, 1.0 eq) and anhydrous solvent (e.g., a mixture of toluene and dichloromethane). The flask is sealed with a septum and purged with nitrogen or argon.

-

Cooling: The flask is cooled to 0 °C in an ice bath.

-

Lewis Acid Addition: The Lewis acid (e.g., AlCl₃, 1.1 eq) is added portion-wise or as a solution in an anhydrous solvent to the stirred solution of the dienophile.

-

Diene Addition: this compound (1.2 eq) is added dropwise to the reaction mixture via syringe.

-

Reaction: The reaction mixture is stirred at the specified temperature (ranging from -78 °C to room temperature, depending on the reactivity) for the required time (typically 1-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then transferred to a separatory funnel and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

-

Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Applications in Drug Development

The spirocyclic scaffolds generated from the Diels-Alder reaction of this compound are prevalent in a number of natural products and have been identified as privileged structures in drug discovery.[3][4] The rigid, three-dimensional nature of spirocycles can lead to enhanced binding affinity and selectivity for biological targets.

The adducts obtained from these reactions can serve as versatile intermediates for the synthesis of more complex molecules. For instance, the anhydride moiety in the adduct from maleic anhydride can be readily converted to a variety of other functional groups, providing a handle for further chemical elaboration. The double bond in the newly formed ring can also be functionalized, allowing for the introduction of additional diversity.

The synthesis of novel spirocyclic compounds is an active area of research in medicinal chemistry, with applications in the development of new therapeutic agents for a range of diseases.[4][9]

Caption: Pathway from simple reactants to potential drug candidates.

References

- 1. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]

- 2. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chemistry 210 Experiment 9 [home.miracosta.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. web.alfredstate.edu [web.alfredstate.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. youtube.com [youtube.com]

Application Notes and Protocols for the Polymerization of 3-Methylenecyclohexene using Ziegler-Natta Catalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the polymerization of 3-methylenecyclohexene utilizing Ziegler-Natta catalysts. The resulting polymer, poly(this compound), is a saturated polymer with a cyclohexyl ring in the backbone, a structure that imparts unique thermal and mechanical properties. The polymerization of this exocyclic olefin is of interest for the synthesis of specialty polymers with potential applications in advanced materials and drug delivery systems, owing to their potential biocompatibility and tunable properties.

Ziegler-Natta catalysts, typically composed of a transition metal halide (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃), are renowned for their ability to polymerize α-olefins with high stereospecificity.[1][2] In the case of this compound, the polymerization is understood to proceed, at least in part, through a non-trivial 1,3-addition mechanism following a 3,2-hydride shift. This rearrangement leads to a polymer structure that differs from a simple vinyl addition product.

These notes are intended to serve as a comprehensive guide for researchers venturing into the synthesis and characterization of poly(this compound).

Data Presentation

The following tables summarize representative quantitative data for the polymerization of this compound using a heterogeneous Ziegler-Natta catalyst system. These values are based on typical results obtained for the polymerization of cyclic and exocyclic olefins and should be considered as a starting point for experimental design and optimization.

Table 1: Experimental Conditions for the Polymerization of this compound

| Parameter | Value |

| Catalyst System | |

| Transition Metal Component | Titanium Tetrachloride (TiCl₄) |

| Co-catalyst | Triethylaluminum (Al(C₂H₅)₃) |

| Al/Ti Molar Ratio | 2.0 - 5.0 |

| Reaction Conditions | |

| Monomer Concentration | 1.0 - 3.0 mol/L |

| Polymerization Temperature | 50 - 80 °C |

| Polymerization Time | 2 - 8 hours |

| Solvent | Anhydrous Toluene (B28343) or Heptane |

| Atmosphere | Inert (Nitrogen or Argon) |

Table 2: Characterization of Poly(this compound)

| Property | Typical Value Range |

| Yield | 40 - 75% |

| Molecular Weight (Mₙ) | 20,000 - 80,000 g/mol |

| Polydispersity Index (PDI) | 2.5 - 5.0 |

| Melting Temperature (Tₘ) | 200 - 250 °C |

| Glass Transition Temperature (T₉) | 80 - 120 °C |

| Crystallinity | Partially Crystalline |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and characterization of poly(this compound).

Protocol 1: Preparation of the Ziegler-Natta Catalyst

This protocol describes the in-situ preparation of a heterogeneous TiCl₄/Al(C₂H₅)₃ catalyst.

Materials:

-

Titanium tetrachloride (TiCl₄) solution in toluene (e.g., 1 M)

-

Triethylaluminum (Al(C₂H₅)₃) solution in toluene (e.g., 1 M)

-

Anhydrous toluene

-

Schlenk flask and line

-

Magnetic stirrer

-

Syringes

Procedure:

-

Assemble a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

-

Introduce 100 mL of anhydrous toluene into the flask via a cannula.

-

With vigorous stirring, slowly add the desired amount of TiCl₄ solution to the toluene at room temperature. A yellow precipitate may form.

-

Age the catalyst by stirring the mixture for 30 minutes at room temperature.

-

Just prior to polymerization, introduce the Al(C₂H₅)₃ solution dropwise to the TiCl₄ suspension. A brownish-red precipitate, the active catalyst, will form. The molar ratio of Al to Ti is a critical parameter and should be carefully controlled.[3]

Protocol 2: Polymerization of this compound

Materials:

-

This compound (freshly distilled and dried over CaH₂)

-

Prepared Ziegler-Natta catalyst slurry

-

Anhydrous toluene

-

Methanol (B129727) (for quenching)

-

Hydrochloric acid (HCl) in methanol (5% v/v)

-

Acetone

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

To the freshly prepared catalyst slurry in the Schlenk flask, add an additional 50 mL of anhydrous toluene.

-

Heat the reaction mixture to the desired polymerization temperature (e.g., 70 °C) using an oil bath.

-

Slowly add the purified this compound to the stirred catalyst slurry via a syringe over 15 minutes.

-

Allow the polymerization to proceed for the desired time (e.g., 4 hours), maintaining a constant temperature and inert atmosphere. An increase in viscosity may be observed.

-

Terminate the polymerization by cooling the flask in an ice bath and slowly adding 20 mL of methanol to quench the catalyst.

-

Pour the reaction mixture into a beaker containing 500 mL of the acidic methanol solution to precipitate the polymer and dissolve the catalyst residues.

-

Stir the mixture for 1 hour, then collect the polymer by filtration.

-

Wash the polymer thoroughly with fresh methanol and then with acetone.

-

Dry the polymer in a vacuum oven at 60 °C to a constant weight.

Protocol 3: Polymer Characterization

1. Molecular Weight and Polydispersity Index (PDI) Determination:

-

Technique: Gel Permeation Chromatography (GPC).

-

Instrumentation: GPC system equipped with a refractive index (RI) detector.

-

Solvent: 1,2,4-Trichlorobenzene (TCB) at high temperature (e.g., 140 °C).

-

Calibration: Use polystyrene standards to construct a calibration curve.

-

Procedure: Dissolve a small amount of the dried polymer in TCB and analyze according to the instrument's operating procedure.

2. Thermal Properties (Tₘ and T₉) Analysis:

-

Technique: Differential Scanning Calorimetry (DSC).

-

Procedure: Heat a small sample of the polymer under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point. Cool the sample at the same rate and then reheat. The glass transition temperature (T₉) is determined from the second heating scan, and the melting temperature (Tₘ) is taken as the peak of the melting endotherm.

3. Structural Analysis:

-

Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy.[4]

-

Instrumentation: ¹H NMR and ¹³C NMR spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or 1,1,2,2-tetrachloroethane-d₂ at elevated temperature.

-

Procedure: Dissolve the polymer in the appropriate deuterated solvent and acquire the spectra. The absence of olefinic proton and carbon signals will confirm the saturation of the polymer backbone. The complex aliphatic region can be analyzed to elucidate the polymer microstructure resulting from the rearrangement mechanism.[5]

Mandatory Visualization

Caption: Experimental workflow for the polymerization of this compound.

Caption: Proposed mechanism for the polymerization of this compound.

References

Application Notes and Protocols for Cationic Polymerization of 3-Methylenecyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylenecyclohexene is a cyclic diolefin with potential as a monomer for the synthesis of novel polymers. Its structure, containing both an endocyclic and an exocyclic double bond, offers interesting possibilities for polymerization. Cationic polymerization is a primary method for polymerizing alkenes with electron-donating groups, and the structure of this compound suggests it could be susceptible to this type of polymerization. The resulting polymers could have applications in drug delivery, specialty plastics, and as blend components, owing to their unique cyclic structures.

This document provides a detailed exploration of the theoretical cationic polymerization mechanisms of this compound, alongside a representative experimental protocol. Due to the limited specific literature on the cationic polymerization of this exact monomer, the following information is based on established principles of cationic polymerization and data from closely related structural analogs, such as 3-methylcyclohexene.

Cationic Polymerization Mechanisms

The cationic polymerization of this compound is initiated by an electrophilic attack on one of the double bonds. The exocyclic double bond is generally more sterically accessible and is expected to be the primary site of initiation. The initiation step generates a carbocation, which then propagates by reacting with subsequent monomer molecules.

A key feature of the cationic polymerization of related cyclic olefins, such as 3-methylcyclohexene, is the propensity for carbocation rearrangements, specifically hydride shifts. It is plausible that the polymerization of this compound also involves such rearrangements, leading to a more complex polymer structure than simple 1,2-addition.

Initiation: The polymerization is typically initiated by a strong protic acid or a Lewis acid in the presence of a proton source (co-initiator), such as trace amounts of water. The proton adds to the exocyclic double bond to form a relatively stable tertiary carbocation.

Propagation: The carbocationic chain end then attacks the exocyclic double bond of another monomer molecule. This process repeats, leading to the growth of the polymer chain.

Potential Rearrangements: A significant mechanistic feature to consider is the possibility of a 1,3-hydride shift, similar to what has been observed with 3-methylcyclohexene.[1] This rearrangement would lead to a more stable allylic carbocation, which would then be the propagating species. This results in a polymer backbone with a different repeat unit structure compared to direct addition.

Termination: The polymerization can be terminated by various mechanisms, including reaction with impurities, recombination with the counter-ion, or intentional quenching with a suitable agent like methanol (B129727) or water.

Proposed Polymerization Pathway

Caption: Proposed cationic polymerization pathway for this compound.

Experimental Protocol: Representative Cationic Polymerization of this compound

This protocol is a representative procedure based on the cationic polymerization of structurally similar cyclic olefins and should be optimized for specific experimental conditions and desired polymer characteristics.

Materials:

-

This compound (monomer)

-

Aluminum chloride (AlCl₃) or Boron trifluoride etherate (BF₃·OEt₂) (initiator)

-

Anhydrous toluene (B28343) or dichloromethane (B109758) (solvent)

-

Methanol (for termination)

-

Hexane (B92381) or ethanol (B145695) (for precipitation)

-

Calcium hydride (CaH₂) (for drying monomer)

-

Nitrogen or Argon gas (inert atmosphere)

Equipment:

-

Flame-dried, three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Schlenk line or glovebox for inert atmosphere operations

-

Syringes and needles

-

Low-temperature bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Monomer and Solvent Purification:

-

Dry the this compound over calcium hydride for 24 hours, followed by distillation under an inert atmosphere.

-

Dry the solvent (toluene or dichloromethane) using an appropriate drying agent and distill under an inert atmosphere.

-

-

Reactor Setup:

-

Assemble the flame-dried three-necked flask with a magnetic stir bar, a gas inlet/outlet, and a rubber septum.

-

Purge the system with dry nitrogen or argon for at least 30 minutes.

-

-

Polymerization:

-

Under a positive pressure of inert gas, transfer the desired amount of anhydrous solvent to the reaction flask via a syringe.

-

Cool the flask to the desired reaction temperature (e.g., -78 °C to 0 °C) using the low-temperature bath.

-

Add the purified this compound to the cooled solvent via syringe.

-

In a separate, dry, and inert atmosphere container (e.g., in a glovebox), prepare a stock solution of the Lewis acid initiator in the anhydrous solvent.

-

Slowly add the initiator solution to the stirred monomer solution via syringe. The reaction mixture may change color upon addition of the initiator.

-

Allow the reaction to proceed for a predetermined time (e.g., 1-4 hours), maintaining the reaction temperature.

-

-

Termination and Polymer Isolation:

-

Terminate the polymerization by adding an excess of cold methanol to the reaction mixture.

-

Allow the mixture to warm to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent such as hexane or ethanol.

-

Collect the precipitated polymer by filtration.

-

-

Purification and Drying:

-

Wash the polymer repeatedly with the precipitation solvent to remove any unreacted monomer and initiator residues.

-

Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

-

Characterization:

-

Characterize the resulting polymer for its molecular weight (Mn), molecular weight distribution (polydispersity index, PDI) using Gel Permeation Chromatography (GPC).

-